2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MORAb-003 and is a monoclonal antibody that targets the cancer antigen 125 (CA-125).
Mechanism of Action
The mechanism of action of MORAb-003 involves the binding of the monoclonal antibody to 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide. This binding results in the inhibition of the growth and proliferation of cancer cells. Additionally, MORAb-003 has been shown to induce antibody-dependent cellular cytotoxicity (ADCC), which is the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
MORAb-003 has been shown to have a significant impact on the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood of patients with ovarian cancer. This monoclonal antibody has been shown to decrease the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood, which is an indication of the inhibition of cancer cell growth. Additionally, MORAb-003 has been shown to have minimal toxicity in preclinical studies, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
The use of MORAb-003 in lab experiments has several advantages, including its high specificity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide and its ability to induce ADCC. However, the production of monoclonal antibodies can be time-consuming and expensive, which can limit their availability for lab experiments.
Future Directions
There are several future directions for the research and development of MORAb-003. One potential direction is the exploration of its use in combination with other therapeutic agents for the treatment of ovarian cancer. Additionally, the use of MORAb-003 in the treatment of other cancers that overexpress 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is an area of interest. Finally, the development of new linker molecules for the synthesis of MORAb-003 could lead to improvements in its therapeutic efficacy.
Synthesis Methods
The synthesis of MORAb-003 involves the modification of a monoclonal antibody through the attachment of a cyclic peptide. This modification is achieved through the use of a linker molecule that is attached to the monoclonal antibody and the cyclic peptide. The linker molecule used in the synthesis of MORAb-003 is a propanamide molecule.
Scientific Research Applications
MORAb-003 has been extensively studied for its potential therapeutic applications in the treatment of ovarian cancer. This monoclonal antibody has been shown to have a high affinity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which is a glycoprotein that is overexpressed in many ovarian cancers. The use of MORAb-003 as a therapeutic agent has shown promising results in preclinical studies, and clinical trials are currently underway.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-18(2,25-16-6-4-15(20)5-7-16)17(23)21-14-19(8-3-9-19)22-10-12-24-13-11-22/h4-7H,3,8-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABLKWQRRYQXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.